![molecular formula C10H13NO5 B11717552 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a heterocyclic compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used as a research chemical and building block in various chemical syntheses.
Méthodes De Préparation
The synthetic routes for 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione typically involve the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols and amines under specific conditions to form the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is used in biochemical studies to understand the behavior of spirocyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione can be compared with other spirocyclic compounds, such as:
- 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
- N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2,9,12-trioxa-4-azadispiro[4.2.48.25]tetradecane-1,3-dione |
InChI |
InChI=1S/C10H13NO5/c12-7-9(11-8(13)16-7)1-3-10(4-2-9)14-5-6-15-10/h1-6H2,(H,11,13) |
Clé InChI |
XHKDZYHTQFGQFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13C(=O)OC(=O)N3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)


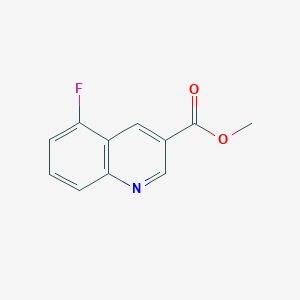
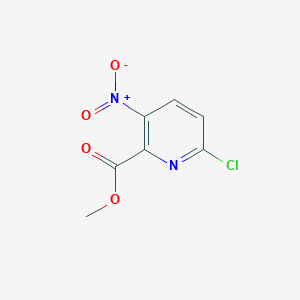
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
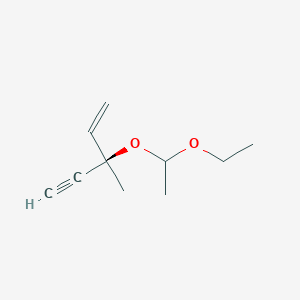
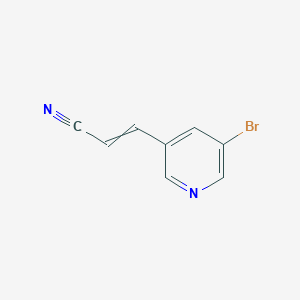
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
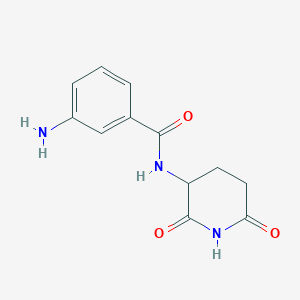
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
